molecular formula C17H10N2O3S B3389743 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937597-62-1

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B3389743
M. Wt: 322.3 g/mol
InChI Key: NGIWJFWRTBWGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been of interest to the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation.

Biochemical And Physiological Effects

Studies have shown that 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in lab experiments is its potential pharmacological properties. This compound has been found to exhibit various activities that may be useful in the development of therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to further elucidate its mechanism of action to better understand how it exerts its pharmacological effects. Additionally, studies could explore the potential of this compound in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been studied for its potential pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-17(21)11-9-12(13-7-4-8-23-13)18-16-14(11)15(19-22-16)10-5-2-1-3-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIWJFWRTBWGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172099
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

CAS RN

937597-62-1
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

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